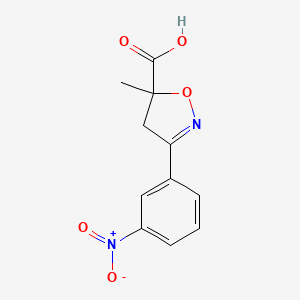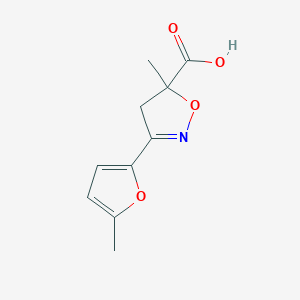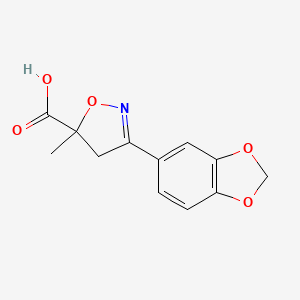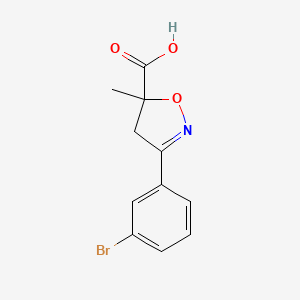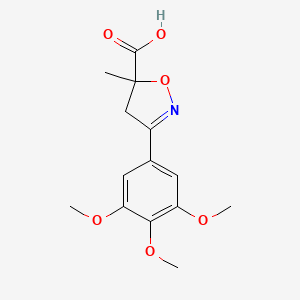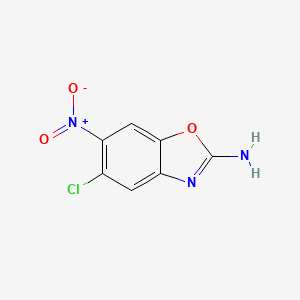
3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a bromine and a fluorine atom on the phenyl ring, a methyl group, and a 1,2-oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2-oxazole ring attached to a phenyl ring, which in turn is substituted with bromine and fluorine atoms . The carboxylic acid group would likely contribute to the compound’s reactivity and potential for forming salts or esters .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the bromine and fluorine atoms could make the phenyl ring more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the bromine and fluorine atoms would likely increase the compound’s molecular weight and could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Application of Related Compounds
Synthetic Methods and Applications : Studies on synthetic methods often highlight the development of intermediates for pharmaceuticals and other applications. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, showcases methodologies that could be relevant for synthesizing structurally related compounds like the one of interest (Qiu et al., 2009).
Material Science Applications : The review on plastic scintillators based on polymethyl methacrylate discusses the use of various luminescent dyes, including oxazole derivatives. These materials have applications in radiation detection, indicating the utility of oxazole compounds in developing advanced materials (Salimgareeva & Kolesov, 2005).
Pharmacological Review : A pharmacological review of Chlorogenic Acid highlights its diverse therapeutic roles, including antioxidant and anti-inflammatory effects. Such reviews underscore the importance of carboxylic acid derivatives in medical research, hinting at the potential biological activities of related compounds (Naveed et al., 2018).
Mechanistic Insights and Chemical Properties
Biological Activity of Derivatives : The examination of 1,2,4-triazole derivatives and their biological features offers insights into the synthetic routes and mechanisms underlying the biological activities of heterocyclic compounds. Such studies could inform research on related oxazole derivatives, including their synthesis and potential applications in drug development (Ohloblina, 2022).
Advanced Synthesis Techniques : Microwave-assisted synthesis techniques for benzoxazole derivatives demonstrate modern approaches to efficiently produce heterocyclic compounds. This methodology could be applicable to the synthesis of the target compound, potentially improving its production efficiency (Özil & Menteşe, 2020).
Propiedades
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQRGVKEDRYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C=CC(=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


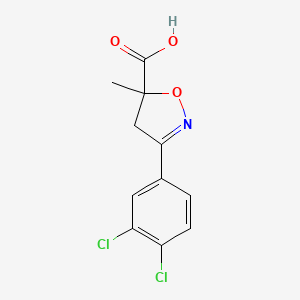
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
